(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Overview
Description
Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions . The boron moiety can be converted into a broad range of functional groups .
Molecular Structure Analysis
The molecular formula of “(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid” is C12H19BN2O4S . The average mass is 298.166 Da .Chemical Reactions Analysis
Boronic acids can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Antibody Development and Environmental Analysis
Boronic acids have been utilized in the development of antibodies for environmental and food analysis. The synthesis of key immunoreagents leveraging boronic acids has enhanced the detection capabilities in assays, including ELISA and immunosensors, for a range of targets like herbicides, PCBs, surfactants, and veterinary drugs. This advancement underscores the role of boronic acids in improving sensitivity and specificity in environmental risk control and food safety research (Fránek & Hruška, 2018).
Drug Discovery and Molecular Interaction Studies
In drug discovery, boronic acids have been integral to understanding the structural basis of enzyme inhibition, particularly carbonic anhydrases. These studies have led to insights into designing inhibitors with potential therapeutic applications against diseases like cancer and infectious diseases. The inclusion of boronic acids in medicinal chemistry highlights their contribution to developing novel therapeutic agents with improved potency and selectivity (Supuran, 2017).
Synthesis of Pharmaceutical Impurities
Research on boronic acids has also extended to understanding and controlling the synthesis of pharmaceutical impurities, particularly in the production of proton pump inhibitors. This includes the novel synthesis of omeprazole and its derivatives, where boronic acids play a crucial role in achieving desired yields and simplifying synthesis processes. Such studies are vital for ensuring the purity and efficacy of pharmaceutical compounds (Saini et al., 2019).
Material Science and Organic Electronics
In material science, boronic acids have been leveraged to create advanced materials and devices. For instance, boronic acid-based materials have shown promise in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). These materials offer tunable properties for applications ranging from sensors to photovoltaics, demonstrating the versatility and potential of boronic acids in cutting-edge technology (Squeo & Pasini, 2020).
Antioxidant Capacity and Environmental Protection
Boronic acids have been studied for their role in evaluating antioxidant capacity through various assays. This research is critical for applications in food engineering, medicine, and environmental protection, where understanding the antioxidant properties of compounds can lead to the development of better preservatives, therapeutic agents, and pollution mitigation strategies (Ilyasov et al., 2020).
Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)sulfonyl-3,5-dimethylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-4-16-5-7-17(8-6-16)22(20,21)14-11(2)9-13(15(18)19)10-12(14)3/h9-10,18-19H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHDEQRNHQSAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148001 | |
Record name | Boronic acid, B-[4-[(4-ethyl-1-piperazinyl)sulfonyl]-3,5-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-32-2 | |
Record name | Boronic acid, B-[4-[(4-ethyl-1-piperazinyl)sulfonyl]-3,5-dimethylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[(4-ethyl-1-piperazinyl)sulfonyl]-3,5-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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